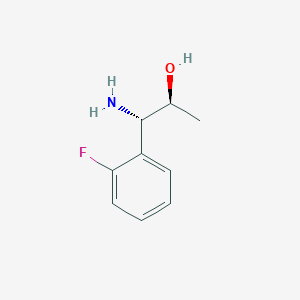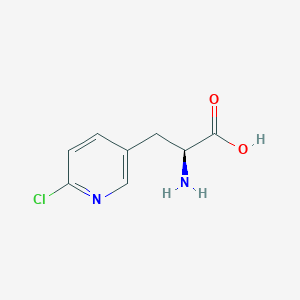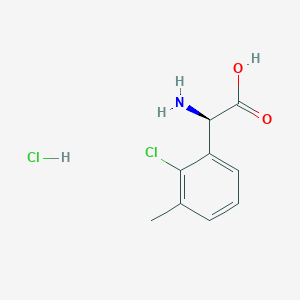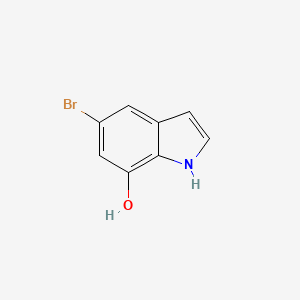
Changnanicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Changnanicacid is a relatively new compound in the field of organic chemistry. It is known for its unique structure and potential applications in various scientific domains. The compound is characterized by its aromatic ring and functional groups that make it highly reactive and versatile in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Changnanicacid typically involves a multi-step process. One common method is the reaction of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate, similar to the Perkin reaction used for cinnamic acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Changnanicacid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Changnanicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Changnanicacid involves its interaction with various molecular targets. It can inhibit certain enzymes, leading to a cascade of biochemical reactions. The aromatic ring and functional groups allow it to bind to specific proteins, altering their function and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Changnanicacid can be compared to other aromatic carboxylic acids, such as cinnamic acid and benzoic acid. While it shares some structural similarities with these compounds, its unique functional groups and reactivity make it distinct. For instance, cinnamic acid is known for its role in plant metabolism and its applications in the pharmaceutical industry , whereas this compound’s unique properties make it more versatile in industrial applications.
List of Similar Compounds
- Cinnamic acid
- Benzoic acid
- Salicylic acid
This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C30H44O4 |
|---|---|
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
(Z,6R)-6-[(4S,7S,8R,13R,14R)-8-(2-carboxyethyl)-4,13-dimethyl-7-prop-1-en-2-yl-14-tetracyclo[7.5.0.01,13.04,8]tetradec-5-enyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-19(2)22-12-15-27(5)17-18-30-23(29(22,27)16-13-24(31)32)11-8-14-28(30,6)25(30)20(3)9-7-10-21(4)26(33)34/h10,12,15,20,22-23,25H,1,7-9,11,13-14,16-18H2,2-6H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23?,25-,27-,28-,29+,30?/m1/s1 |
Clé InChI |
DNVUNGJWEAUTQS-AXSJCNBFSA-N |
SMILES isomérique |
C[C@H](CC/C=C(/C)\C(=O)O)[C@@H]1[C@@]2(C13CC[C@]4(C=C[C@H]([C@]4(C3CCC2)CCC(=O)O)C(=C)C)C)C |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C1C2(C13CCC4(C=CC(C4(C3CCC2)CCC(=O)O)C(=C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13039247.png)











![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)
